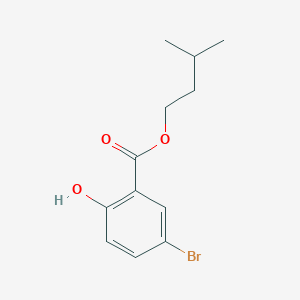

Isopentyl 5-bromo-2-hydroxybenzoate

Description

Chemical Classifications and Structural Significance of Brominated Salicylic (B10762653) Acid Derivatives

Isopentyl 5-bromo-2-hydroxybenzoate (B13816698) belongs to the family of brominated salicylic acid derivatives. Salicylic acid, or 2-hydroxybenzoic acid, is a well-known phenolic acid with a rich history in medicinal chemistry. wikipedia.orgnih.gov The introduction of a bromine atom onto the salicylic acid framework, particularly at the 5-position, creates 5-bromosalicylic acid, a key intermediate in the synthesis of more complex molecules. sigmaaldrich.com This substitution is structurally significant for several reasons. The bromine atom is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl and carboxylic acid groups. Its size and lipophilicity can also play a crucial role in how the molecule interacts with biological targets. Derivatives of 5-bromosalicylic acid have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties. nih.gov The structural arrangement of a hydroxyl group and a carboxyl group ortho to each other on the benzene (B151609) ring allows for intramolecular hydrogen bonding, which can affect the compound's conformation and physical properties.

Overview of Ester Chemistry and its Relevance in Organic Synthesis

Esters are a fundamental class of organic compounds derived from the condensation of a carboxylic acid and an alcohol. bldpharm.com This functional group is widespread in nature, contributing to the characteristic fragrances of many fruits and flowers. In the realm of organic synthesis, the formation of esters, known as esterification, is a cornerstone reaction. One of the most classic and widely used methods is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. bldpharm.com This equilibrium-driven process is highly versatile for preparing a wide array of esters. Esters are not only valuable as final products but also serve as important intermediates in organic synthesis. They can be readily converted into other functional groups, such as carboxylic acids (via hydrolysis), amides, and other esters (via transesterification), highlighting their synthetic utility.

Scope and Research Focus on Isopentyl 5-bromo-2-hydroxybenzoate

Isopentyl 5-bromo-2-hydroxybenzoate is a specific ester that combines the structural features of 5-bromosalicylic acid with an isopentyl (or isoamyl) alcohol moiety. While its parent compound, 5-bromosalicylic acid, has been the subject of various studies, dedicated research on Isopentyl 5-bromo-2-hydroxybenzoate itself appears to be limited. Its existence is confirmed through chemical supplier databases, which provide essential physicochemical data. bldpharm.com The primary research focus for this compound would likely be in the exploration of its potential biological activities, drawing parallels from the known properties of other halogenated salicylates and isopentyl esters. For instance, isopentyl esters are known for their characteristic scents and are used in the fragrance industry. The combination of the lipophilic isopentyl group with the bioactive 5-bromosalicylic acid core suggests that this molecule could be a candidate for studies in medicinal chemistry, potentially exhibiting enhanced cell membrane permeability and novel biological activities. The lack of extensive research on Isopentyl 5-bromo-2-hydroxybenzoate highlights it as a compound with untapped potential, warranting further investigation into its synthesis, characterization, and application.

Physicochemical Properties of Isopentyl 5-bromo-2-hydroxybenzoate

| Property | Value | Source |

| CAS Number | 1131587-61-5 | bldpharm.com |

| Molecular Formula | C₁₂H₁₅BrO₃ | bldpharm.com |

| Molecular Weight | 287.15 g/mol | bldpharm.com |

| SMILES Code | O=C(OCCC(C)C)C1=CC(Br)=CC=C1O | bldpharm.com |

Synthesis of Isopentyl 5-bromo-2-hydroxybenzoate

A plausible and efficient method for the laboratory synthesis of Isopentyl 5-bromo-2-hydroxybenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 5-bromosalicylic acid with isopentyl alcohol.

Reaction Scheme:

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)5-6-16-12(15)10-7-9(13)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQCGFRSLWBFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661171 | |

| Record name | 3-Methylbutyl 5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-61-5 | |

| Record name | 3-Methylbutyl 5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Isopentyl 5 Bromo 2 Hydroxybenzoate

Elucidation of Esterification Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution)

The synthesis of Isopentyl 5-bromo-2-hydroxybenzoate (B13816698) from 5-bromo-2-hydroxybenzoic acid and isopentyl alcohol typically proceeds via a Fischer-Speier esterification. This reaction is a classic example of nucleophilic acyl substitution and is acid-catalyzed. The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 5-bromo-2-hydroxybenzoic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol : The isopentyl alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

Deprotonation : The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, isopentyl 5-bromo-2-hydroxybenzoate.

The presence of the hydroxyl group at the ortho position can influence the reaction through intramolecular hydrogen bonding, which may affect the reactivity of the carboxylic acid. The electron-withdrawing nature of the bromine atom at the para position to the hydroxyl group can also have a modest electronic effect on the reaction rate.

Kinetic Studies of Formation and Hydrolysis of Brominated Hydroxybenzoate Esters

Kinetic studies provide quantitative insights into the rates of formation and cleavage of ester bonds. For brominated hydroxybenzoate esters like isopentyl 5-bromo-2-hydroxybenzoate, the kinetics of formation via Fischer esterification are typically studied under pseudo-first-order conditions, with the alcohol in large excess. The rate of reaction is dependent on the concentrations of the carboxylic acid and the catalyst, as well as the temperature.

The hydrolysis of these esters, the reverse reaction of esterification, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : The mechanism is the exact reverse of the Fischer-Speier esterification. The rate is proportional to the concentration of the ester and the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion acts as the nucleophile. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion.

The electronic effects of the substituents on the aromatic ring play a significant role in the kinetics of hydrolysis. The electron-withdrawing bromine atom at the 5-position would be expected to increase the rate of saponification by stabilizing the transition state of the nucleophilic attack.

Below is a hypothetical data table illustrating the effect of a catalyst on the rate constant for the hydrolysis of a generic brominated hydroxybenzoate ester.

| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| HCl | 0.1 | 25 | 1.2 x 10⁻⁵ |

| HCl | 0.5 | 25 | 6.0 x 10⁻⁵ |

| NaOH | 0.1 | 25 | 3.5 x 10⁻³ |

| NaOH | 0.5 | 25 | 1.75 x 10⁻² |

Mechanistic Pathways of Halogenation and Derivatization Reactions

The synthesis of isopentyl 5-bromo-2-hydroxybenzoate involves the bromination of a precursor, likely salicylic (B10762653) acid or one of its esters. The halogenation of the aromatic ring is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid (or ester) group is a deactivating, meta-directing group.

In the case of salicylic acid, the powerful activating effect of the hydroxyl group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the ortho position (position 3) is sterically hindered by the adjacent carboxylic acid group, and the other ortho position (position 6) is also somewhat hindered, the para position (position 5) is the most favored site for substitution. The reaction typically proceeds by treating the salicylic acid precursor with a brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst or in a polar solvent.

Derivatization reactions of isopentyl 5-bromo-2-hydroxybenzoate could involve modifications at several sites:

The Phenolic Hydroxyl Group : This group can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

The Ester Group : The ester can be hydrolyzed back to the carboxylic acid or can undergo transesterification with other alcohols.

The Aromatic Ring : The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Role of Intermediates and Transition States

The reactions involving isopentyl 5-bromo-2-hydroxybenzoate proceed through various transient species, including intermediates and transition states, which are crucial in determining the reaction pathway and rate.

In Esterification : The key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The stability of this intermediate and the energies of the transition states leading to and from it are influenced by both steric and electronic factors.

In Electrophilic Bromination : The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. The bromine atom adds to the ring, temporarily disrupting the aromaticity. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The hydroxyl group at position 2 and the carboxyl group at position 1 both influence the stability of the sigma complex, with the hydroxyl group's resonance stabilization being the dominant effect, directing the substitution to the 5-position.

In Nucleophilic Aromatic Substitution : If the bromine atom is to be replaced, the reaction would likely proceed through a Meisenheimer complex, a negatively charged intermediate, especially if there are additional electron-withdrawing groups on the ring or if a strong nucleophile is used.

Advanced Spectroscopic and Structural Characterization of Isopentyl 5 Bromo 2 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

¹H NMR Spectroscopy: The proton NMR spectrum of Isopentyl 5-bromo-2-hydroxybenzoate (B13816698) is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring and the aliphatic protons of the isopentyl group.

Aromatic Region: The 5-bromo-2-hydroxybenzoate moiety would show three aromatic protons. The proton at C3, ortho to the hydroxyl group, would likely appear as a doublet. The proton at C4, ortho to the bromine atom, would be a doublet of doublets, and the proton at C6, ortho to the ester group, would present as a doublet.

Aliphatic Region: The isopentyl group protons would show characteristic signals: a triplet for the terminal methyl groups, a multiplet for the methine proton, and a triplet for the methylene group adjacent to the ester oxygen. The methylene group attached to the oxygen would be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For the related Methyl 5-bromo-2-hydroxybenzoate, characteristic chemical shifts are observed. By analogy, the spectrum of Isopentyl 5-bromo-2-hydroxybenzoate would display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), and the aliphatic carbons of the isopentyl group.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the isopentyl chain. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isopentyl 5-bromo-2-hydroxybenzoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoate Moiety | ||

| C=O | - | ~170 |

| C1 | - | ~115 |

| C2-OH | ~10-12 (broad s) | ~160 |

| C3-H | ~7.0 (d) | ~120 |

| C4-H | ~7.5 (dd) | ~140 |

| C5-Br | - | ~110 |

| C6-H | ~7.8 (d) | ~118 |

| Isopentyl Moiety | ||

| -O-CH₂- | ~4.2 (t) | ~65 |

| -CH₂- | ~1.7 (m) | ~37 |

| -CH- | ~1.5 (m) | ~25 |

| -(CH₃)₂ | ~0.9 (d) | ~22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in Isopentyl 5-bromo-2-hydroxybenzoate.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. A sharp, intense peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester functional group. The C-O stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene (B151609) ring. The C=O stretch of the ester would also be observable.

Table 2: Characteristic Vibrational Frequencies for Isopentyl 5-bromo-2-hydroxybenzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ester C=O | Stretch | 1700-1730 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1200-1300 |

| C-Br | Stretch | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of a molecule. For Isopentyl 5-bromo-2-hydroxybenzoate (C₁₂H₁₅BrO₃), the calculated exact mass can be precisely measured by HRMS, confirming its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1.

Electron ionization (EI) would likely induce fragmentation, providing structural information. Key fragmentation pathways could include the loss of the isopentyl group, cleavage of the ester bond, and loss of bromine. The resulting fragment ions would be analyzed to piece together the molecular structure.

Table 3: Predicted HRMS Data for Isopentyl 5-bromo-2-hydroxybenzoate

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₂H₁₅⁷⁹BrO₃ | 286.0204 |

| [M+2]⁺ | C₁₂H₁₅⁸¹BrO₃ | 288.0184 |

| [M-C₅H₁₁]⁺ | C₇H₄BrO₃ | 214.9344 |

| [M-OC₅H₁₁]⁺ | C₇H₄BrO₂ | 198.9395 |

X-ray Diffraction Analysis of Related Crystalline Brominated Esters

While a crystal structure for Isopentyl 5-bromo-2-hydroxybenzoate is not publicly available, the analysis of closely related crystalline brominated esters, such as Methyl 5-bromo-2-hydroxybenzoate, provides significant insights into the expected solid-state conformation and intermolecular interactions.

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals a nearly planar molecule. researchgate.net In the solid state, molecules are linked by O-H···O hydrogen bonds, forming chains. researchgate.net It is plausible that Isopentyl 5-bromo-2-hydroxybenzoate would adopt a similar planar conformation for the benzoate portion of the molecule. The flexible isopentyl chain, however, may adopt various conformations. Intermolecular interactions would likely be dominated by hydrogen bonding involving the phenolic hydroxyl and ester carbonyl groups, as well as halogen bonding involving the bromine atom.

Table 4: Crystallographic Data for the Related Compound Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.122 | researchgate.net |

| b (Å) | 3.9829 | researchgate.net |

| c (Å) | 9.0950 | researchgate.net |

| β (°) | 95.162 | researchgate.net |

| V (ų) | 437.33 | researchgate.net |

| Z | 2 | researchgate.net |

This data provides a valuable model for predicting the packing and intermolecular forces that would be present in the crystalline form of Isopentyl 5-bromo-2-hydroxybenzoate.

Computational Chemistry and Theoretical Modeling of Isopentyl 5 Bromo 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of Isopentyl 5-bromo-2-hydroxybenzoate (B13816698). While direct computational studies on this specific ester are not extensively available, a comprehensive analysis of the closely related compound, 5-Bromo-2-Hydroxybenzaldehyde (5-BSA), using the B3LYP method with a 6-311++G(d,p) basis set, offers a robust framework for understanding its properties. nih.govnih.gov

The electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and stability. nih.gov For 5-BSA, the HOMO-LUMO gap has been calculated, and these values provide an estimate for Isopentyl 5-bromo-2-hydroxybenzoate due to the structural similarities. nih.gov The energy gap is a determinant of the molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. nih.gov

Other important reactivity descriptors derived from quantum chemical calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters help in predicting the molecule's behavior in chemical reactions. For instance, the molecular electrostatic potential (MEP) map, another crucial output, visualizes the charge distribution and identifies the regions susceptible to electrophilic and nucleophilic attacks. nih.govresearchgate.net In 5-BSA, the MEP map shows negative potential regions around the oxygen atoms, indicating them as likely sites for electrophilic attack, while positive potential is observed around the hydrogen atoms. researchgate.net A similar distribution is expected for Isopentyl 5-bromo-2-hydroxybenzoate.

Table 1: Calculated Electronic Properties of a Related Compound (5-Bromo-2-Hydroxybenzaldehyde)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available for specific value |

| LUMO Energy | Data not available for specific value |

| HOMO-LUMO Gap | Data not available for specific value |

| Ionization Potential | Data not available for specific value |

| Electron Affinity | Data not available for specific value |

| Electronegativity | Data not available for specific value |

| Chemical Hardness | Data not available for specific value |

| Electrophilicity Index | Data not available for specific value |

Note: Specific values for Isopentyl 5-bromo-2-hydroxybenzoate are not available in the searched literature. The table framework is based on parameters typically calculated for similar compounds like 5-Bromo-2-Hydroxybenzaldehyde. nih.govnih.gov

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanisms

DFT studies are instrumental in investigating the energetics and mechanisms of chemical reactions involving Isopentyl 5-bromo-2-hydroxybenzoate. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing a detailed picture of the reaction pathway. chemrxiv.org

For instance, the synthesis of Schiff's bases from the related 5-Bromo-2-Hydroxybenzaldehyde has been studied using DFT, which helps in understanding the reaction mechanism and the stability of the resulting complexes. nih.gov Similar studies on Isopentyl 5-bromo-2-hydroxybenzoate would involve modeling its reaction with various nucleophiles or its behavior under different reaction conditions. These calculations can predict the feasibility of a reaction and the most probable mechanism, whether it be a concerted or a stepwise process. chemrxiv.org The study of reaction pathways often involves identifying intermediate structures and transition states, the energies of which determine the kinetics of the reaction. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Isopentyl 5-bromo-2-hydroxybenzoate. The presence of the isopentyl group introduces several rotatable bonds, leading to a multitude of possible conformations. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into the preferred conformations and the dynamics of conformational changes. nih.govnih.gov

These simulations can reveal the most stable conformers in different environments, such as in a vacuum or in a solvent. The analysis of the simulation trajectory can provide information on the distribution of dihedral angles and the time scales of conformational transitions. For the related 5-Bromo-2-Hydroxybenzaldehyde, MD simulations have been used to study its interactions with proteins, indicating the importance of understanding its dynamic behavior. nih.govnih.gov For Isopentyl 5-bromo-2-hydroxybenzoate, MD simulations would be crucial in understanding how its shape and flexibility influence its interactions with other molecules.

In Silico Predictions of Chemical Stability and Reactivity

In silico methods provide a rapid and cost-effective way to predict the chemical stability and reactivity of compounds. These predictions are often based on quantitative structure-activity relationship (QSAR) models or by calculating specific molecular descriptors. researchgate.net

The chemical stability of a substance, particularly its susceptibility to degradation via pathways like hydrolysis or oxidation, can be assessed using computational methods. researchgate.net For hydrolysis, Fukui indices can be used to identify atoms that are most susceptible to nucleophilic attack. For autoxidation, the stability of radicals formed by hydrogen abstraction can be calculated to predict the most likely sites of oxidation. researchgate.net

The reactivity of Isopentyl 5-bromo-2-hydroxybenzoate can also be predicted by analyzing its calculated reactivity descriptors, as mentioned in section 5.1. The Fukui function, for example, can be used to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. nih.gov These in silico predictions are valuable in the early stages of drug development and material science for screening compounds for desired properties and for identifying potential stability issues. researchgate.net

Chemical Reactivity and Derivatization of Isopentyl 5 Bromo 2 Hydroxybenzoate

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

The ester linkage in Isopentyl 5-bromo-2-hydroxybenzoate (B13816698) is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.

Under basic conditions, such as treatment with lithium hydroxide (B78521), the ester undergoes saponification to yield 5-bromosalicylic acid and isopentyl alcohol. nih.gov The rate of this hydrolysis is influenced by the steric bulk of the alcohol portion of the ester. Generally, esters with larger alkyl groups exhibit slower rates of basic hydrolysis. nih.gov This is attributed to the increased electron-donating inductive effect of larger alkyl groups, which strengthens the C-O bond of the alkoxide leaving group, making it less stable and thus a poorer leaving group. nih.gov

Enzymatic hydrolysis, particularly by carboxylesterases found in plasma and liver microsomes, also plays a significant role in the degradation of such esters. nih.gov Studies on homologous and isosteric esters have shown that plasma stability can be inversely proportional to the size of the alcohol moiety. nih.gov For instance, a study on a series of benzoates revealed that the half-life in rat plasma decreased as the alkyl chain length of the alcohol increased from methyl to n-butyl. nih.gov This suggests that Isopentyl 5-bromo-2-hydroxybenzoate would likely undergo relatively rapid enzymatic hydrolysis.

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Base Catalysis | Increases | Promotes nucleophilic attack at the carbonyl carbon. |

| Acid Catalysis | Increases | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. |

| Steric Hindrance | Decreases | Bulky groups around the ester functionality hinder the approach of the nucleophile. |

| Enzymatic Action | Increases | Carboxylesterases efficiently catalyze the cleavage of the ester bond. nih.gov |

Reactions at the Aromatic Ring (e.g., further electrophilic substitutions, nucleophilic substitutions)

The benzene (B151609) ring of Isopentyl 5-bromo-2-hydroxybenzoate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenolic hydroxyl group. youtube.com However, it is also deactivated by the electron-withdrawing carboxylate group and the bromine atom. youtube.com The directing effects of these substituents determine the position of further substitution. The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The ester group is a deactivating meta-director.

Given the existing substitution pattern, further electrophilic attack is likely to occur at the positions ortho and para to the powerful hydroxyl directing group. The position ortho to the hydroxyl group and meta to the bromine (C3) and the position ortho to the bromine and meta to the hydroxyl group (C6) are the most probable sites for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. uoanbar.edu.iqyoutube.com

Halogenation: Introduction of another halogen atom (e.g., -Cl, -Br) using a Lewis acid catalyst. libretexts.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. uoanbar.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions can be complex on highly substituted rings. libretexts.orgmsu.edu

Nucleophilic aromatic substitution (NAS) on the ring is generally difficult due to the electron-rich nature of the benzene ring. youtube.com However, the presence of electron-withdrawing groups can facilitate NAS reactions, though this is less common for this specific compound under typical conditions. msu.edu

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can undergo several important transformations:

Acylation: The hydroxyl group can be acylated to form a new ester. A photoinduced method using an aldehyde in the presence of iridium and nickel bromide catalysts allows for the specific acylation of phenolic hydroxyl groups, leaving aliphatic hydroxyl groups untouched. nih.gov

Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis is a common method for modifying phenolic compounds.

O-Arylation: The hydroxyl group can also undergo coupling reactions to form diaryl ethers, though this often requires specific catalysts.

These transformations can significantly alter the biological and chemical properties of the parent molecule.

Reactivity of the Bromine Atom in Organic Transformations

The bromine atom on the aromatic ring is a versatile handle for a wide range of organic transformations, particularly palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these couplings is I > Br > OTf > Cl > F. libretexts.org

Key cross-coupling reactions involving the bromine atom include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.org This is a widely used method for creating new C-C bonds.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the aryl bromide.

Hiyama Coupling: This reaction employs an organosilicon compound, often activated by a fluoride (B91410) source, to couple with the aryl bromide. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an aryl-alkyne.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron (R-B(OH)2) | C-C | Pd catalyst, Base |

| Heck | Alkene (R-CH=CH2) | C-C | Pd catalyst, Base |

| Stille | Organotin (R-SnR'3) | C-C | Pd catalyst |

| Hiyama | Organosilicon (R-SiR'3) | C-C | Pd catalyst, Fluoride source |

| Buchwald-Hartwig | Amine (R-NH2) | C-N | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |

These reactions demonstrate the synthetic utility of the bromine atom in Isopentyl 5-bromo-2-hydroxybenzoate, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Development and Validation of Advanced Analytical Methods for Brominated Salicylate Esters

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of brominated salicylate (B1505791) esters, providing the high resolving power necessary to separate the main compound from impurities, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods for purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like Isopentyl 5-bromo-2-hydroxybenzoate (B13816698). Separation is typically achieved on an octadecyl silane (B1218182) (C18) column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the salicylate structure provide strong chromophores. nih.govnih.gov For salicylate analysis, detection wavelengths are often set around 234-236 nm or 303 nm. researchgate.netresearchgate.net

Gas Chromatography (GC): GC is another powerful technique for the separation and purity assessment of volatile or semi-volatile compounds like Isopentyl 5-bromo-2-hydroxybenzoate, or those that can be made volatile through derivatization. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response over a wide concentration range. researchgate.net The method's selectivity ensures that the target analyte's peak is well-separated from any other components in the sample matrix. researchgate.net

Table 1: Typical Chromatographic Conditions for Salicylate Ester Analysis

| Parameter | HPLC | Gas Chromatography (GC) |

| Column | Reversed-phase C18, (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Capillary column (e.g., DB-5, HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water (with acid modifier) nih.gov | Helium or Hydrogen researchgate.net |

| Detection | UV-Vis Detector (e.g., 234 nm, 303 nm) nih.govresearchgate.net | Flame Ionization Detector (FID) researchgate.net |

| Temperature | Column oven at ambient or slightly elevated temp (e.g., 47°C) nih.gov | Temperature-programmed oven |

| Application | Purity, Assay, Impurity profiling | Purity, Residual solvent analysis |

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Identification and Quantification

For unequivocal identification and highly sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of MS. This technique is invaluable for identifying unknown impurities and confirming the structure of Isopentyl 5-bromo-2-hydroxybenzoate. Electrospray ionization (ESI) is a common interface, and for phenolic compounds like salicylates, negative ion mode is often effective. nih.govresearchgate.net By inducing in-source fragmentation, a selective method for detecting brominated organic compounds can be established by monitoring for the characteristic bromide ions (m/z 79 and 81). researchgate.net For quantitative analysis, tandem mass spectrometry (MS/MS) is used in the selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity. nih.gov A method for determining salicylic (B10762653) acid in various samples using LC-MS/MS has been developed with a limit of quantification (LOQ) as low as 0.05 mg/kg. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile compounds. Following separation by GC, molecules are ionized, typically by electron ionization (EI), which creates predictable and reproducible fragmentation patterns. The resulting mass spectrum serves as a "molecular fingerprint." For Isopentyl 5-bromo-2-hydroxybenzoate, the mass spectrum would show a molecular ion peak and characteristic fragment ions, including the distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which greatly aids in its identification. researchgate.net

Table 2: Hyphenated Technique Parameters for Brominated Salicylate Analysis

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode researchgate.net | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Triple Quadrupole (QqQ) | Quadrupole, Ion Trap |

| Mode | Full Scan (for identification), Selected Reaction Monitoring (SRM) for quantification nih.gov | Full Scan (for identification), Selected Ion Monitoring (SIM) for quantification |

| Key Advantage | High sensitivity and specificity for non-volatile compounds coresta.org | Provides structural "fingerprint" and isotopic information |

| Application | Definitive identification, trace-level quantification, impurity ID | Identification of volatile impurities, structural confirmation |

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are preferred for their specificity, spectrophotometric and electrochemical methods offer simpler, often faster, and more economical alternatives for quantification, particularly in routine quality control.

Spectrophotometric Methods: These methods are based on the principle that molecules absorb light at specific wavelengths (Beer-Lambert law). youtube.com Salicylates can be quantified directly using UV spectrophotometry. researchgate.net A classic and widely used spectrophotometric method for the determination of salicylates involves chelation with iron(III) salts. This reaction forms a distinct purple-colored complex that can be measured in the visible region, typically around 530-540 nm. youtube.comnih.govresearchgate.net This method is simple and well-suited for situations where high-end chromatographic equipment is unavailable. nih.gov

Electrochemical Methods: Electrochemical sensors provide a highly sensitive means of detecting electroactive species. Salicylic acid and its esters can be determined using techniques like voltammetry. nih.gov The phenolic hydroxyl group on the salicylate ring is susceptible to oxidation, generating a measurable electrical signal. nih.gov The development of modified electrodes, such as those using gold nanoparticles, can further enhance sensitivity and selectivity for salicylate detection. rsc.org Flow injection analysis coupled with electrochemical detection offers a rapid and automated approach for determining various salicylates. nih.govresearchgate.net

Method Validation Parameters (e.g., sensitivity, linearity, precision)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. gmptrends.commetrology-journal.org The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of Isopentyl 5-bromo-2-hydroxybenzoate. Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonization (ICH). europa.eu

Sensitivity: Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.com

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgeuropa.eu For instance, a validated HPLC method for salicylates might have an LOQ of 50 mg/L. nih.gov

Linearity: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.orgeuropa.eu It is verified by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. researchgate.netnih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is usually assessed at three levels: metrology-journal.orgeuropa.eu

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.

Reproducibility: Precision between different laboratories. Precision is reported as the relative standard deviation (RSD), with acceptance criteria typically being less than 2%. researchgate.net

Table 3: Key Analytical Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria |

| Sensitivity (LOD/LOQ) | The lowest concentration that can be reliably detected/quantified. metrology-journal.orgelementlabsolutions.com | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

| Linearity | The ability to elicit test results directly proportional to analyte concentration. europa.eu | Correlation Coefficient (R²) > 0.99. nih.gov |

| Precision (RSD%) | The degree of scatter between a series of measurements. metrology-journal.org | RSD < 2% for assay. researchgate.net |

| Accuracy (% Recovery) | The closeness of the test results to the true value. europa.eu | Typically 98-102% of the known value. researchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. elementlabsolutions.com | Peak purity analysis; no interference from blank/placebo. juniperpublishers.com |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | No significant change in results when parameters are slightly varied. |

Research Applications of Isopentyl 5 Bromo 2 Hydroxybenzoate in Chemical Science

Precursor in the Synthesis of Complex Organic Scaffolds

The structural framework of Isopentyl 5-bromo-2-hydroxybenzoate (B13816698), derived from 5-bromosalicylic acid, makes it a valuable starting material or intermediate for constructing more complex molecules. The presence of multiple reactive sites—the aromatic ring, the hydroxyl group, the ester, and the bromo group—allows for a variety of chemical transformations.

Researchers have utilized related brominated phenolic compounds to build elaborate molecular architectures. For instance, brominated acetophenones, which share the bromo-hydroxyphenyl core, are key precursors in the synthesis of naturally occurring chalcones. researchgate.net The synthesis of 5′-bromo-2′-hydroxy-4,4′,6′-trimethoxychalcone, a natural product isolated from Garcinia nervosa, involves the condensation of a brominated acetophenone (B1666503) derivative with a benzaldehyde. researchgate.net This demonstrates how the bromo- and hydroxyl-substituted aromatic ring system, also present in isopentyl 5-bromo-2-hydroxybenzoate, can be a foundational element for synthesizing complex natural products and their isomers. researchgate.net Similarly, derivatives of 5-bromosalicylamide (B1265511) have been synthesized to create new hydrazones, showcasing the utility of the 5-bromo-2-hydroxybenzoyl moiety as a building block. researchgate.net

Model Compound for Mechanistic Organic Chemistry Studies

Isopentyl 5-bromo-2-hydroxybenzoate and its simpler analogue, methyl 5-bromosalicylate, serve as useful model compounds for investigating reaction mechanisms and understanding molecular interactions. The study of such molecules provides insight into the influence of substituents on crystal packing, hydrogen bonding, and non-covalent interactions.

Crystallographic studies on methyl 5-bromosalicylate, for example, reveal detailed information about its molecular structure, including bond lengths and angles. nih.govresearchgate.net These studies show the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. researchgate.net Furthermore, the analysis of its crystal structure highlights the role of O—H⋯O hydrogen bonds and weak π–π stacking interactions in forming the supramolecular assembly. nih.govresearchgate.net Such detailed structural information is fundamental for understanding how these molecules interact with each other in the solid state and can be used to model the behavior of more complex systems containing the same functional groups.

Evaluation in Materials Science and Polymer Chemistry

While specific applications of Isopentyl 5-bromo-2-hydroxybenzoate in materials science are not extensively documented, its constituent parts suggest potential utility. Brominated compounds are widely used as flame retardants, and phenolic resins are a cornerstone of polymer chemistry. The compound is listed by suppliers under categories including "Material Science" and "Polymer Science," indicating its potential as a monomer or additive in the development of new materials. bldpharm.com The reactivity of the phenolic hydroxyl group and the potential for transformations at the bromine-substituted position could allow for its incorporation into polymer backbones or as a pendant group to modify polymer properties.

Applications in Corrosion Inhibition Research (via derivatization)

The 5-bromo-2-hydroxybenzoate scaffold is a key component in the design of novel corrosion inhibitors. Research has shown that derivatives synthesized from this and related structures can effectively protect metals, such as carbon steel, in aggressive acidic environments. researchgate.net

The strategy involves chemically modifying the core structure to create more complex molecules, typically Schiff bases or other heterocyclic compounds, that can adsorb onto the metal surface and form a protective barrier. researchgate.netresearchgate.net For example, N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide (NBHI), a Schiff base derived from 5-bromosalicylaldehyde, has been synthesized and studied as a corrosion inhibitor for X70 carbon steel in 1 M HCl. researchgate.net The study found that the inhibition efficiency increased with the concentration of the inhibitor, reaching up to 97.0% at a concentration of 1.00 mM. researchgate.net Electrochemical studies, including potentiodynamic polarization and impedance spectroscopy, confirmed that these derivatives act as mixed-type inhibitors, controlling both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net The adsorption of these inhibitor molecules onto the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.neticrc.ac.ir The presence of heteroatoms (N, O) and the aromatic ring system in these derivatives facilitates their strong adsorption onto the metal surface, which is crucial for their protective action. nih.gov

Table 1: Corrosion Inhibition Efficiency of a Derivative

| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide (NBHI) | X70 Carbon Steel | 1 M HCl | 1.00 | 97.0 (from EIS) | researchgate.net |

Reference Standard for Analytical Chemistry Studies

Isopentyl 5-bromo-2-hydroxybenzoate is used as a reference standard in analytical chemistry. Its availability from chemical suppliers with a specified purity level is essential for this purpose. Reference standards are critical for the qualitative and quantitative analysis of chemical substances. They are used to calibrate analytical instruments, validate analytical methods, and as a benchmark for identifying and quantifying the presence of a substance in a sample.

The United States Pharmacopeia (USP) catalog, which lists official reference standards, includes a wide array of compounds used to ensure the identity, strength, quality, and purity of medicines and other articles. apsbiotech.com The availability of well-characterized compounds like Isopentyl 5-bromo-2-hydroxybenzoate, with accessible spectral data (e.g., MS, NMR), underpins the reliability and reproducibility of analytical measurements across different laboratories. bldpharm.comnih.gov

Table 2: Physicochemical Properties of Isopentyl 5-bromo-2-hydroxybenzoate and Related Compounds

| Property | Isopentyl salicylate (B1505791) | Methyl 5-bromosalicylate |

|---|---|---|

| Molecular Formula | C12H16O3 | C8H7BrO3 |

| Molecular Weight | 208.25 g/mol | 231.04 g/mol |

| Boiling Point | 277-278 °C | Not available |

| Melting Point | Not available | 61-65 °C |

| LogP | 4.37 | Not available |

| CAS Number | 87-20-7 | 4068-76-2 |

Future Directions and Emerging Research Avenues for Halogenated Hydroxybenzoate Esters

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of halogenated hydroxybenzoate esters, such as Isopentyl 5-bromo-2-hydroxybenzoate (B13816698), traditionally involves two primary chemical transformations: the halogenation of a phenolic precursor and the esterification of a carboxylic acid. Future research is increasingly focused on developing "green" or sustainable alternatives to conventional methods.

Esterification: The formation of the isopentyl ester from a salicylic (B10762653) acid derivative is typically achieved through Fischer esterification, which often uses a strong mineral acid like sulfuric acid as a catalyst. nih.gov Emerging sustainable approaches aim to replace such hazardous catalysts. Research into the synthesis of acetylsalicylic acid has shown that phosphoric acid can be a safer, albeit equally effective, alternative to sulfuric acid. nih.gov Another green strategy involves the use of enzymes or biocatalysts, which can operate under milder conditions and with higher selectivity. The synthesis of salicylic acid itself is being optimized using green chemistry principles, such as starting from natural sources like wintergreen oil (methyl salicylate) and optimizing reaction conditions to reduce waste and energy consumption. nih.govnd.eduacs.org This approach, involving the hydrolysis of a natural ester followed by re-esterification, could be adapted for producing a variety of salicylate (B1505791) esters.

Halogenation: The introduction of a bromine atom onto the benzene (B151609) ring is a critical step. Traditional methods may use elemental bromine, which poses significant health and environmental risks. Modern synthetic chemistry offers alternatives such as N-bromosuccinimide, but the focus of future research is on catalytic and enzymatic methods. researchgate.net For instance, vanadium-dependent haloperoxidase enzymes (VHPOs) are known to catalyze halogenation reactions in nature using hydrogen peroxide as an oxidant. researchgate.net Exploring the use of these enzymes or biomimetic catalysts for the specific bromination of hydroxybenzoate precursors could lead to highly selective and environmentally benign synthetic routes. Furthermore, photochemical methods, such as irradiating a mixture of the substrate with a halogen source in the presence of oxygen, represent another frontier for safer and more controlled halogenation processes. nih.gov

The convergence of these strategies—using bio-based starting materials, employing safer catalysts, and optimizing reaction efficiency—will define the next generation of sustainable synthesis for this important class of compounds.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

Understanding the precise reaction mechanisms of halogenated hydroxybenzoate esters is crucial for predicting their stability, reactivity, and biological activity. Time-resolved spectroscopy techniques are powerful tools for observing the fleeting intermediate states that govern chemical transformations.

Femtosecond transient absorption spectroscopy (fs-TAS), a type of pump-probe spectroscopy, is particularly well-suited for this purpose. nd.edursc.org In this technique, an ultrashort laser pulse (the "pump") excites the molecule to a higher energy state, initiating a photochemical or photophysical process. A second, time-delayed "probe" pulse then measures the absorption spectrum of the excited species. acs.orglibretexts.org By varying the delay between the pump and probe pulses from femtoseconds (10⁻¹⁵ s) to nanoseconds, researchers can construct a molecular movie of the processes, such as excited-state relaxation, electron transfer, and bond breaking. acs.orgyoutube.comyoutube.com

For a compound like Isopentyl 5-bromo-2-hydroxybenzoate, fs-TAS could be used to study several key processes:

Photostability: By tracking the decay of the excited state, researchers can determine how quickly the molecule dissipates absorbed UV energy, a critical factor for applications like sunscreens or light-stabilized materials. acs.org

Antioxidant Mechanisms: Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. nih.govacs.org Time-resolved spectroscopy can directly observe the formation of the initial phenoxyl radical and follow its subsequent reactions, providing definitive evidence for the operative antioxidant mechanism (e.g., hydrogen atom transfer vs. sequential proton loss electron transfer). acs.orgoup.com

Reaction Dynamics: When studying the synthesis or degradation of these esters, fs-TAS can identify short-lived intermediates that are invisible to conventional spectroscopic methods, helping to elucidate complex reaction pathways. nih.govresearchgate.net

By providing a real-time view of molecular dynamics, these advanced spectroscopic methods will enable a more rational design of halogenated hydroxybenzoate esters with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The discovery of new molecules with desired properties is a complex, expensive, and time-consuming process. libretexts.org Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate and improve this endeavor. rsc.org These computational methods excel at identifying patterns in large datasets, allowing them to predict the properties of novel compounds before they are ever synthesized. oup.commdpi.com

For the design of new halogenated hydroxybenzoate esters, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict various properties of a molecule, such as its biological activity against a specific target (e.g., an enzyme or receptor), its toxicity, and its physicochemical characteristics (e.g., solubility, metabolic stability). rsc.org This allows for the in silico screening of vast virtual libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can go a step further by designing entirely new molecules optimized for a specific set of properties. libretexts.org For example, a model could be tasked with generating novel halogenated ester structures that are predicted to have high binding affinity to a cancer-related protein while also having low predicted cardiotoxicity.

Synthesis Prediction: AI can also assist in the planning of chemical syntheses. By learning from the vast repository of known chemical reactions, these tools can suggest viable synthetic routes for a target molecule, even ranking them by predicted yield or sustainability metrics. libretexts.org

The inclusion of halogens in drug candidates is a common strategy to enhance properties like metabolic stability or binding affinity. rsc.org AI/ML models can help medicinal chemists more effectively explore the chemical space of halogenated compounds, leading to the faster development of new therapeutics based on the hydroxybenzoate scaffold.

Design of Next-Generation Analytical Platforms

The analysis of chemical compounds and their behavior in complex mixtures is fundamental to research and development. Next-generation analytical platforms are moving beyond traditional, single-measurement techniques toward integrated, automated, and data-rich systems. acs.orgresearchgate.net These platforms are characterized by the use of process analytical technology (PAT), which emphasizes real-time monitoring and control. nih.gov

For compounds like Isopentyl 5-bromo-2-hydroxybenzoate, future analytical approaches will likely involve:

Multi-Attribute Monitoring: Instead of using separate tests for purity, concentration, and degradation products, a single, powerful technique like high-resolution liquid chromatography-mass spectrometry (LC-MS) can be used to monitor all these attributes simultaneously. escholarship.org

Real-Time Analysis: Compact and rapid analytical instruments, such as miniaturized high-performance liquid chromatography (HPLC) systems, can be integrated directly into reaction vessels or manufacturing lines. researchgate.net This allows for continuous monitoring of a chemical reaction, providing immediate feedback for process optimization and ensuring quality.

Advanced Data Analytics: The vast amounts of data generated by these modern instruments necessitate the use of sophisticated software and AI. nih.govescholarship.org Machine learning algorithms can interpret complex datasets, identify subtle trends, and predict future outcomes, transforming raw data into actionable insights. acs.orgnih.gov

Hyphenated and Multidimensional Techniques: The coupling of different analytical methods, such as two-dimensional liquid chromatography (2DLC), provides significantly enhanced separation power for analyzing highly complex samples. researchgate.net This is crucial for isolating and identifying minor impurities or metabolites in pharmaceutical formulations or biological samples.

By embracing these next-generation platforms, researchers will gain a much deeper understanding of the chemical and physical properties of halogenated hydroxybenzoate esters, accelerating their development from laboratory discovery to final application.

Data Tables

Table 1: Physicochemical Properties of Isopentyl 5-bromo-2-hydroxybenzoate

| Property | Value | Source |

| IUPAC Name | 3-methylbutyl 5-bromo-2-hydroxybenzoate | acs.org |

| CAS Number | 1131587-61-5 | acs.org |

| Molecular Formula | C₁₂H₁₅BrO₃ | nih.gov |

| Molecular Weight | 287.15 g/mol | nih.gov |

| Purity | >95% | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Isopentyl 5-bromo-2-hydroxybenzoate to maximize esterification yield?

- Methodological Answer : The synthesis can be achieved via Fischer esterification , where 5-bromo-2-hydroxybenzoic acid reacts with isopentyl alcohol under acidic catalysis (e.g., concentrated sulfuric acid). Key parameters include:

- Molar ratio : A 2:1 excess of isopentyl alcohol to drive equilibrium toward ester formation.

- Temperature : Reflux at 110–120°C for 6–8 hours, monitored by TLC.

- Workup : Neutralize excess acid with sodium bicarbonate, followed by liquid-liquid extraction (e.g., dichloromethane/water).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of Isopentyl 5-bromo-2-hydroxybenzoate?

- Methodological Answer :

- ¹H NMR :

- A singlet at δ 10.5–11.0 ppm for the phenolic -OH (exchangeable with D2O).

- A triplet at δ 4.1–4.3 ppm for the ester-linked -CH2- group of the isopentyl chain.

- Aromatic protons (δ 6.8–8.0 ppm) with coupling patterns consistent with bromine’s deshielding effect.

- ¹³C NMR : A carbonyl signal at δ 165–170 ppm for the ester group.

- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (phenolic -OH stretch). Compare with spectral data for analogous brominated benzoates in reagent catalogs .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the hydrogen-bonding network of Isopentyl 5-bromo-2-hydroxybenzoate?

- Methodological Answer :

- Structure Refinement : Use SHELXL (via Olex2 or similar software) to model hydrogen bonds. The phenolic -OH group likely forms intermolecular hydrogen bonds with ester carbonyl oxygen (O···H distance ~1.8–2.0 Å).

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D(2) chains or R₂²(8) rings). Discrepancies may arise from disorder in the isopentyl group; apply restraints or constraints during refinement .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How does steric hindrance from the isopentyl group affect the regioselective bromination of the benzoate precursor?

- Methodological Answer :

- Directing Effects : The -OH group directs electrophilic bromination to the para position (C5), but steric bulk from isopentyl may reduce reaction efficiency.

- Optimization :

- Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

- Monitor reaction progress via HPLC-MS to detect byproducts (e.g., di-brominated derivatives).

- Compare with bromination patterns in structurally related compounds like 5-bromo-2-hydroxy-4-methylbenzoic acid .

Q. What purification methods are recommended for isolating Isopentyl 5-bromo-2-hydroxybenzoate from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate the ester from unreacted acid using NaHCO₃ washes.

- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for polar impurities.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance crystal lattice stability, leveraging hydrogen-bonding interactions observed in similar benzoates .

Data Contradiction and Stability Analysis

Q. How can researchers address inconsistent melting points reported for Isopentyl 5-bromo-2-hydroxybenzoate across studies?

- Methodological Answer :

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions or solvate formation.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (e.g., residual isopentyl alcohol).

- Crystallization Conditions : Variations in solvent (e.g., ethanol vs. acetone) may yield different polymorphs, as seen in related brominated benzoic acids .

Q. What experimental controls are critical when studying the hydrolytic stability of Isopentyl 5-bromo-2-hydroxybenzoate under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct hydrolysis assays in buffered solutions (pH 1–10) at 37°C. Monitor ester degradation via LC-MS.

- Enzymatic Controls : Include esterase enzymes (e.g., porcine liver esterase) to simulate in vivo conditions.

- Reference Compounds : Compare degradation rates with structurally similar esters (e.g., isopentyl acetate) .

Synthetic Pathway Optimization

Q. What catalytic systems improve the efficiency of coupling Isopentyl 5-bromo-2-hydroxybenzoate with nucleophiles in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos with K₃PO₄ in toluene at 100°C to replace bromine with amines.

- Suzuki-Miyaura Coupling : Optimize with Pd(PPh₃)₄ and arylboronic acids in THF/H₂O.

- Side Reaction Mitigation : Add molecular sieves to suppress ester hydrolysis during prolonged reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.